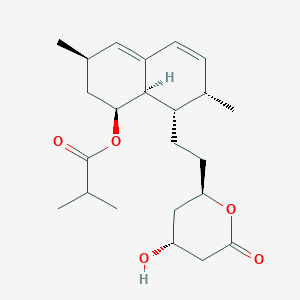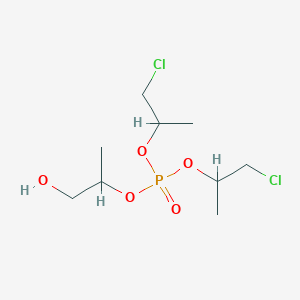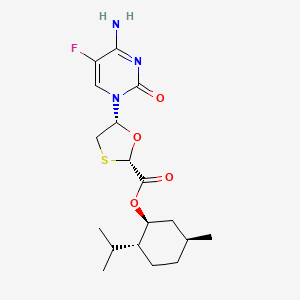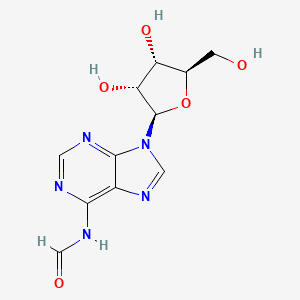![molecular formula C9H16ClN B1145851 (1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride CAS No. 1820572-35-7](/img/structure/B1145851.png)
(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride” is a chemical compound with the molecular formula C10H16 . It is also known by other names such as endo-tetrahydrodicyclopentadiene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (1R,2R,5S,6S)-Tricyclo[4.3.1.12,5]undecane was synthesized by hydride transfer reduction–ring expansion of (1RS,2RS,6RS,7SR)-2-hydroxymethyltricyclo[5.2.1.02,6]decane with sulphuric acid and n-pentane .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride” include a molecular weight of 136.234, a density of 1.0±0.1 g/cm3, a boiling point of 192.5±0.0 °C at 760 mmHg, a melting point of 75ºC, and a flash point of 40.6±0.0 °C .Wissenschaftliche Forschungsanwendungen
Environmental Contaminant Research
- Distribution of Lindane and Hexachlorocyclohexanes (HCHs) : Research has focused on the environmental distribution and transformation of γ-HCH (Lindane) and its isomers, due to their widespread presence as contaminants. The study highlights the environmental and human health risks associated with HCH residues and the necessity for effective management programs to mitigate pollution. The transformation of γ-HCH to other isomers in the environment, particularly through photoisomerization, has significant implications for managing these contaminants (Walker et al., 1999).
Industrial Chemistry and Catalysis
- Oxidation of Cyclohexane : A comprehensive review covers the catalytic materials used for the oxidation of cyclohexane to produce ketone–alcohol (KA) oil, a critical feedstock for nylon production. This review summarizes various catalysts, solvents, and oxidants used in cyclohexane oxidation from 2014 to 2020, highlighting the effectiveness of metal and metal oxide catalysts and the potential of photocatalytic oxidation processes (Abutaleb & Ali, 2021).
Environmental Toxicology and Safety
- 1,4-Dioxane as Water Contaminant : This review addresses the occurrence, human exposure, and health effects of 1,4-dioxane, emphasizing its classification as a probable human carcinogen by the U.S. Environmental Protection Agency. The study calls for further research on its environmental fate, analytical detection, and treatment technologies to inform effective public health policy (Godri Pollitt et al., 2019).
Material Science and Engineering
- Stabilization and Controlled Release of Compounds : This paper discusses various approaches for stabilizing and controlling the release of gaseous/volatile active compounds used in pre-harvest and postharvest management of fresh produce. It highlights methods to achieve controlled release for different applications, underlining the importance of understanding physical and chemical interactions for effective use of these compounds (Chen et al., 2020).
Eigenschaften
IUPAC Name |
(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h6-10H,1-5H2;1H/t6-,7+,8-,9+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNBWKCSAOQKIY-JGJABSLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)


